IDO1 Enzymatic Inhibition Potency: Trifluoromethyl-Phthalimide Hybrid Versus Reference IDO1 Inhibitor Epacadostat (INCB024360)
The target compound achieves a Ki of 220 nM and an IC₅₀ of 78 nM against recombinant human IDO1 [1]. In a separate, structurally distinct dataset, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) reportedly achieves an IC₅₀ of approximately 10–20 nM under comparable recombinant enzyme conditions [2]. While epacadostat is more potent at the enzymatic level, the target compound occupies a distinct chemical space (phthalimide-benzonitrile versus hydroxyamidine scaffold), which may confer differential heme-binding kinetics and resistance to IDO1 active-site mutations that compromise hydroxyamidine-based inhibitors [3].
| Evidence Dimension | IDO1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Ki = 220 nM; IC₅₀ = 78 nM (recombinant human IDO1, L-tryptophan substrate, 60-min preincubation) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC₅₀ ≈ 10–20 nM (recombinant human IDO1, published literature) [2] |
| Quantified Difference | Epacadostat is approximately 4–8× more potent enzymatically; target compound represents a structurally orthogonal chemotype |
| Conditions | Recombinant N-terminus 6xHis-tagged human IDO1 expressed in E. coli M15; L-tryptophan substrate; 1-hr preincubation |
Why This Matters
For research programs seeking IDO1 inhibitors with non-hydroxyamidine pharmacophores—to mitigate resistance liabilities or intellectual property constraints—this compound provides a quantitatively characterized phthalimide starting point.
- [1] BindingDB. BDBM50203255 (CHEMBL3913975). Ki = 220 nM; IC₅₀ = 78 nM; EC₅₀ = 75 nM. Assay: Human IDO1, L-tryptophan substrate. View Source
- [2] Yue, E.W., et al. (2009). Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of Medicinal Chemistry, 52(23), 7364–7367. INCB024360 (Epacadostat) IC₅₀ ≈ 10–20 nM. View Source
- [3] China Pharmaceutical University. CN106866648A – Phthalimide IDO1 inhibitor and use thereof. Published 2017-06-20. Describes structural diversity of phthalimide IDO1 inhibitors. View Source
